N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoro-iodophenyl group, and a diazinan ring. Its molecular formula is C14H15FIN5O2, and it has a molecular weight of 447.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium iodide, silver nitrate; reactions often require polar aprotic solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different halogens or functional groups.
Scientific Research Applications
N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Trametinib: A kinase inhibitor with a similar structure, used in cancer treatment.
Vemurafenib: Another kinase inhibitor targeting BRAF mutations in melanoma.
Dabrafenib: Similar to trametinib, used in combination therapies for melanoma.
Uniqueness
N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H18FIN4O2 |
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Molecular Weight |
444.24 g/mol |
IUPAC Name |
N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H18FIN4O2/c1-20(2)9-19-14-8-15(23)21(11-4-5-11)16(24)22(14)13-6-3-10(18)7-12(13)17/h3,6-7,9,11,14H,4-5,8H2,1-2H3/b19-9+ |
InChI Key |
MQTXUXDTYGFMEY-DJKKODMXSA-N |
Isomeric SMILES |
CN(C)/C=N/C1CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 |
Canonical SMILES |
CN(C)C=NC1CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 |
Origin of Product |
United States |
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